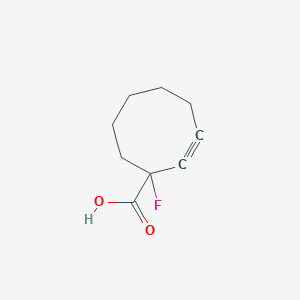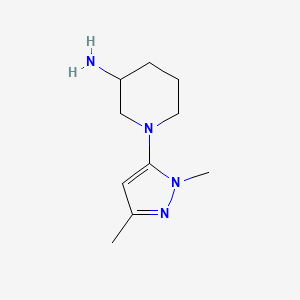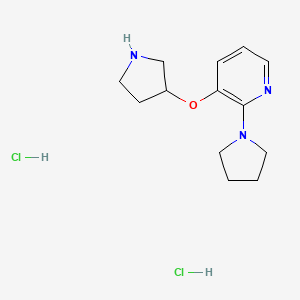![molecular formula C7H5BrN2O B1450619 7-ブロモ-1H-ピロロ[3,2-c]ピリジン-2(3H)-オン CAS No. 1788054-65-8](/img/structure/B1450619.png)
7-ブロモ-1H-ピロロ[3,2-c]ピリジン-2(3H)-オン
説明
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one consists of a pyrrolopyridine core with a bromine atom attached at the 7-position . The average mass of the molecule is 197.032 Da .科学的研究の応用
がん治療:FGFR阻害
7-ブロモ-1H-ピロロ[3,2-c]ピリジン-2(3H)-オン: 誘導体は、様々な種類の腫瘍において重要な役割を果たす線維芽細胞増殖因子受容体 (FGFR) の強力な阻害剤として同定されています 。FGFRは細胞の増殖、遊走、血管新生に関与するため、FGFRを標的とすることはがん治療のための魅力的な戦略となっています。この骨格に基づく化合物は、様々な癌細胞株に対して有意な阻害活性を示し、新規のがん治療薬の開発のための有望な候補となっています .
創薬:リード化合物の最適化
特定の誘導体の低分子量と強力なFGFR阻害活性により、7-ブロモ-1H-ピロロ[3,2-c]ピリジン-2(3H)-オンは、創薬におけるさらなる最適化のための魅力的なリード化合物となっています 。最適化プロセスには、より効果的な薬剤を開発するために、化合物の薬理学的プロファイル、特に効力、選択性、薬物動態を向上させることが含まれます。
生物学的研究:アポトーシス誘導
in vitro研究では、7-ブロモ-1H-ピロロ[3,2-c]ピリジン-2(3H)-オンの誘導体は、乳がん細胞の増殖を阻害し、アポトーシスを誘導することが示されています 。この特性は、化合物の作用機序を理解し、癌組織で選択的に細胞死を誘導できる治療法を開発するために不可欠です。
転移研究:遊走と浸潤の阻害
研究によると、7-ブロモ-1H-ピロロ[3,2-c]ピリジン-2(3H)-オン誘導体は、癌細胞の遊走と浸潤を有意に阻害することができます 。これは、癌が体内の他の部位に拡がるのを防ぐ治療法につながる可能性があるため、転移研究において特に重要です。
分子生物学:シグナル伝達経路の研究
7-ブロモ-1H-ピロロ[3,2-c]ピリジン-2(3H)-オン誘導体で調節できるFGF-FGFR軸は、器官の発達やその他の生理学的プロセスを調節するシグナル伝達経路に関与しています 。これらの経路を研究することで、疾患の分子生物学と標的療法の開発について洞察を得ることができます。
薬理学:プロテインキナーゼ阻害剤
7-ブロモ-1H-ピロロ[3,2-c]ピリジン-2(3H)-オン: は、アザインドール系プロテインキナーゼ阻害剤の合成に使用されます 。これらの阻害剤は、プロテインキナーゼが調節不全になっている疾患の治療など、薬理学において幅広い用途があります。
将来の方向性
Given the potent activities of similar compounds against FGFR1, 2, and 3, future research could explore the potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and its derivatives in cancer therapy . Further studies could also focus on the synthesis and characterization of the compound, as well as a detailed investigation of its physical, chemical, and biological properties.
作用機序
Target of Action
The primary target of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity . This compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
生化学分析
Biochemical Properties
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency .
The interaction between 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and FGFRs involves binding to the receptor’s tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in various cancers .
Cellular Effects
The effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer 4T1 cells, treatment with the compound resulted in significant inhibition of cell migration and invasion . Additionally, the compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby blocking the receptor’s ability to phosphorylate downstream signaling proteins. This inhibition leads to the suppression of key signaling pathways involved in cell growth and survival .
Furthermore, the compound’s ability to induce apoptosis in cancer cells is linked to its impact on the mitochondrial pathway. By disrupting the balance of pro- and anti-apoptotic proteins, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one promotes the release of cytochrome c from mitochondria, triggering the activation of caspases and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one have been studied over various time points. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, the compound’s inhibitory effects on FGFRs and cancer cell proliferation were sustained over 24 to 48 hours .
Dosage Effects in Animal Models
The effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . The compound’s metabolites have been detected in both urine and feces, indicating efficient clearance from the body .
Transport and Distribution
Within cells, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is transported via passive diffusion and active transport mechanisms. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Binding proteins, such as albumin, also play a role in the compound’s transport in the bloodstream .
Subcellular Localization
The subcellular localization of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is predominantly in the cytoplasm, where it interacts with FGFRs and other signaling proteins. The compound’s localization is facilitated by its ability to diffuse across cellular membranes and its affinity for specific intracellular targets . Post-translational modifications, such as phosphorylation, may also influence the compound’s activity and localization within cells .
特性
IUPAC Name |
7-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-9-2-4-1-6(11)10-7(4)5/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKKLSEUUNJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CC(=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)




![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)



